3-({[2-(Adamantan-1-YL)-1,3-thiazol-4-YL]methyl}sulfanyl)-5-[(4-chlorophenyl)methyl]-4-methyl-4H-1,2,4-triazole
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Overview
Description
3-({[2-(Adamantan-1-YL)-1,3-thiazol-4-YL]methyl}sulfanyl)-5-[(4-chlorophenyl)methyl]-4-methyl-4H-1,2,4-triazole is a complex organic compound that features a combination of adamantane, thiazole, and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[2-(Adamantan-1-YL)-1,3-thiazol-4-YL]methyl}sulfanyl)-5-[(4-chlorophenyl)methyl]-4-methyl-4H-1,2,4-triazole typically involves multiple steps, starting with the preparation of the adamantane and thiazole intermediates. The key steps include:
Formation of the Adamantane Intermediate: Adamantane is functionalized to introduce a thiazole ring. This can be achieved through a series of reactions including halogenation, nucleophilic substitution, and cyclization.
Thiazole Formation: The thiazole ring is synthesized by reacting a suitable thioamide with a halogenated ketone under acidic conditions.
Triazole Formation: The final step involves the formation of the triazole ring through a cyclization reaction, typically using hydrazine derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenated reagents and strong bases or acids are often employed for substitution reactions.
Major Products
The major products formed from these reactions include oxidized sulfur derivatives, reduced triazole compounds, and substituted aromatic derivatives.
Scientific Research Applications
3-({[2-(Adamantan-1-YL)-1,3-thiazol-4-YL]methyl}sulfanyl)-5-[(4-chlorophenyl)methyl]-4-methyl-4H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structural features.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-({[2-(Adamantan-1-YL)-1,3-thiazol-4-YL]methyl}sulfanyl)-5-[(4-chlorophenyl)methyl]-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in microbial and cancer cell proliferation.
Pathways Involved: It interferes with key biochemical pathways, leading to the inhibition of cell growth and induction of apoptosis in target cells.
Comparison with Similar Compounds
Similar Compounds
3-(Adamantan-1-yl)-4-methyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazole: Similar structure but with a nitrophenyl group instead of a chlorophenyl group.
5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole: Similar structure with slight variations in the positioning of functional groups.
Uniqueness
The uniqueness of 3-({[2-(Adamantan-1-YL)-1,3-thiazol-4-YL]methyl}sulfanyl)-5-[(4-chlorophenyl)methyl]-4-methyl-4H-1,2,4-triazole lies in its combination of adamantane, thiazole, and triazole moieties, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C24H27ClN4S2 |
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Molecular Weight |
471.1 g/mol |
IUPAC Name |
2-(1-adamantyl)-4-[[5-[(4-chlorophenyl)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,3-thiazole |
InChI |
InChI=1S/C24H27ClN4S2/c1-29-21(9-15-2-4-19(25)5-3-15)27-28-23(29)31-14-20-13-30-22(26-20)24-10-16-6-17(11-24)8-18(7-16)12-24/h2-5,13,16-18H,6-12,14H2,1H3 |
InChI Key |
MMGMEUMJMFESOB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=CSC(=N2)C34CC5CC(C3)CC(C5)C4)CC6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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